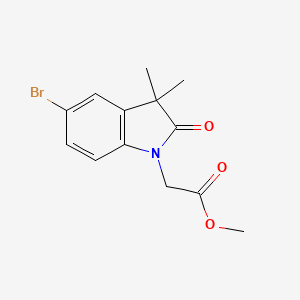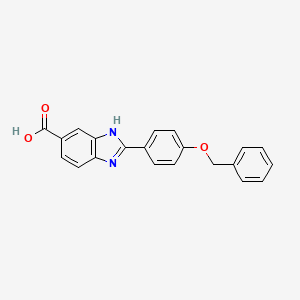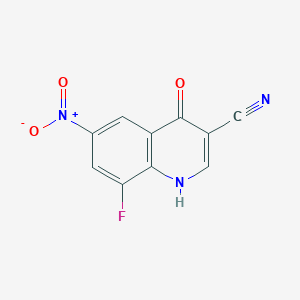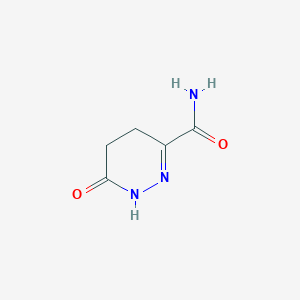![molecular formula C20H17N3O2S B12218914 3-(4-ethoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12218914.png)
3-(4-ethoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structure, which includes a thioxo group and a fused pyrrolo[3,2-d]pyrimidine ring system, makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can be achieved through a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzaldehyde and phenylhydrazine.
Formation of Hydrazone: 4-ethoxybenzaldehyde is reacted with phenylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization with ethyl acetoacetate under basic conditions to form the pyrrolo[3,2-d]pyrimidine core.
Thioxo Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, to form sulfoxides or sulfones.
Reduction: Reduction of the thioxo group can yield the corresponding thiol or thioether derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Anticancer: Potential inhibitor of certain cancer cell lines due to its ability to interfere with cell division.
Medicine
Drug Development: Investigated as a lead compound for the development of new therapeutic agents targeting infectious diseases and cancer.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 3-(4-ethoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is primarily due to its ability to interact with cellular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The compound’s structure allows it to fit into the active sites of certain enzymes, blocking their function and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- 3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Uniqueness
Compared to similar compounds, 3-(4-ethoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has a unique ethoxy group that can influence its solubility, reactivity, and biological activity. The presence of the ethoxy group may enhance its ability to penetrate cell membranes, making it more effective as a therapeutic agent.
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H17N3O2S/c1-2-25-15-10-8-14(9-11-15)23-19(24)18-17(22-20(23)26)16(12-21-18)13-6-4-3-5-7-13/h3-12,21H,2H2,1H3,(H,22,26) |
InChI Key |
XPMVRROLSKPNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12218846.png)
![1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride](/img/structure/B12218856.png)
![Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester](/img/structure/B12218862.png)


![7-(3,4-Dichlorophenyl)-3-(3-chloro-4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine](/img/structure/B12218867.png)
![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12218873.png)

![4-[5-(2,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12218877.png)
![(3,5,6-Trimethyl-4-oxo-3,4-dihydro-thieno[2,3-d] pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B12218903.png)

![4-[2-(2-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12218917.png)
